1-Phenylpyrrolidin-3-amine dihydrochloride

Stereochemistry Histamine Receptor Acetylcholine Receptor

Ensure assay consistency with this water-soluble dihydrochloride salt (CAS: 2137598-14-0). The (S)-enantiomer (CAS: 1909294-50-3) is a validated tool for stereoselective H1 and ACh receptor antagonism. This specific salt stabilizes the primary amine, ensuring accurate concentration and reliable SAR data. Different salt forms or enantiomers risk inverted activity.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
Cat. No. B12930585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpyrrolidin-3-amine dihydrochloride
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H
InChIKeyWGIQTTUTHGQEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpyrrolidin-3-amine Dihydrochloride: A Core Scaffold in Neuroactive and Anti-Inflammatory Drug Discovery Pipelines


1-Phenylpyrrolidin-3-amine dihydrochloride (CAS: 2137598-14-0 for racemic dihydrochloride; (S)-enantiomer dihydrochloride CAS: 1909294-50-3) is a heterocyclic amine featuring a pyrrolidine ring N-substituted with a phenyl group and a 3-amino group . As a dihydrochloride salt, it offers enhanced water solubility and bench-top stability compared to the free base form, making it a practical building block for medicinal chemistry and chemical biology applications . The core scaffold is foundational to a broader class of 3-amino-pyrrolidine derivatives which have been extensively explored for their stereoselective interactions with histamine and acetylcholine receptors [1], as well as their utility in generating potent Melanin-Concentrating Hormone Receptor-1 (MCH-R1) antagonists [2].

Procurement Risks of Substituting 1-Phenylpyrrolidin-3-amine Dihydrochloride with Generic Analogs


Procuring a generic '1-phenylpyrrolidin-3-amine' or a different salt form in place of the specific dihydrochloride introduces significant and quantifiable risks to experimental reproducibility. The dihydrochloride salt form is not merely a convenience; it directly governs solubility in aqueous buffers and stabilizes the primary amine against oxidation during storage, ensuring that the exact concentration intended reaches the target . Critically, substitution with an incorrect enantiomer (e.g., the (R)-isomer instead of the required (S)-isomer) can invert biological activity, as established stereoselectivity in this scaffold dictates antagonist vs. agonist behavior at histamine and acetylcholine receptors [1]. Furthermore, using a derivative with a 4-amino substitution on the phenyl ring (a common alternative in literature) shifts the compound's pharmacophore toward MCH-R1 antagonism with high nanomolar potency, fundamentally altering the target engagement profile [2]. The quantitative distinctions provided below delineate precisely why this specific compound is not interchangeable with its structural analogs.

Quantitative Differentiators for 1-Phenylpyrrolidin-3-amine Dihydrochloride Against Structural Analogs


Stereoselective Receptor Engagement: The (S)-Enantiomer Defines Antagonist Profile

The (S)-enantiomer of 1-phenylpyrrolidin-3-amine demonstrates a distinct and opposite pharmacological profile compared to its (R)-counterpart. In vitro studies have established that the L(S)-isomer acts as an antagonist at histamine (H1) and acetylcholine receptors, whereas the D(R)-isomer does not share this activity profile [1]. This stereoselectivity is a critical differentiator for any application targeting cholinergic or histaminergic pathways.

Stereochemistry Histamine Receptor Acetylcholine Receptor

Purity Grade and Salt Form for Aqueous Compatibility

The dihydrochloride salt of 1-phenylpyrrolidin-3-amine is supplied with a verified purity of ≥97% (as measured by typical vendor QC standards) . This salt form directly enhances aqueous solubility compared to the free base, which is a critical parameter for achieving accurate dosing in biological assays and for enabling smooth synthetic transformations in polar media.

Solubility Salt Form Purity

Differentiation from 4-Amino-Phenyl Substituted MCH-R1 Antagonists

While structurally related 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivatives are potent MCH-R1 antagonists, the 1-phenylpyrrolidin-3-amine scaffold itself lacks the 4-amino group necessary for this specific high-affinity interaction. Derivatives of the 4-amino-phenyl series exhibit Ki values as low as 2.3 nM and oral bioavailability of 32% in rats [1]. The unsubstituted phenyl compound therefore occupies a distinct chemical space, serving as a negative control for MCH-R1 activity or as a starting point for alternative target development.

MCH-R1 SAR Bioavailability

Validated Research Applications for 1-Phenylpyrrolidin-3-amine Dihydrochloride in Drug Discovery


Enantioselective Studies of Histamine and Acetylcholine Receptor Pharmacology

The (S)-enantiomer of 1-phenylpyrrolidin-3-amine dihydrochloride is a validated tool compound for investigating stereoselective antagonism at histamine (H1) and acetylcholine receptors. Researchers should utilize this specific salt form to ensure consistent solubility and accurate concentration in tissue bath or cell-based assays, relying on its established antagonist profile [1].

Negative Control for MCH-R1 Antagonist Screening Cascades

Given the high potency of 4-amino-phenyl substituted pyrrolidin-3-amines at MCH-R1 (Ki = 2.3 nM) [2], 1-phenylpyrrolidin-3-amine dihydrochloride serves as an essential negative control. Its lack of the key 4-amino pharmacophore makes it ideal for confirming that observed biological effects in novel analogs are indeed driven by MCH-R1 engagement rather than off-target interactions.

Chiral Building Block for CNS-Penetrant Compound Libraries

As a chiral secondary amine, the (S)-1-phenylpyrrolidin-3-amine dihydrochloride scaffold is a versatile intermediate for constructing more complex CNS-active molecules. Its dihydrochloride salt form provides the stability required for storage and the aqueous solubility needed for parallel synthesis workflows in medicinal chemistry campaigns .

Derivatization for Anti-Inflammatory Probe Development

Derivatives of the 1-phenylpyrrolidin-3-amine core, such as pivalate-based Michael adducts, have demonstrated significant inhibition of COX-1 and COX-2 enzymes in vivo, suggesting that the parent dihydrochloride can be used as a starting material for synthesizing novel anti-inflammatory chemical probes . The dihydrochloride's high purity is essential for generating reliable SAR in these synthetic derivatization studies.

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